molecular formula C19H21N3S B4171867 3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE

3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE

Cat. No.: B4171867
M. Wt: 323.5 g/mol
InChI Key: MFHJFBQUTBJMTR-UHFFFAOYSA-N
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Description

3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE is a complex organic compound belonging to the class of heterocyclic compounds It features a pyrroloindole core structure, which is a fused ring system containing both pyrrole and indole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction on an indole nucleus. For example, 1-hydroxy-Nb-trifluoroacetyltryptamine can react with mesyl chloride in the presence of indole and trimethylamine to form the desired pyrroloindole structure .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of automated reactors, precise temperature control, and continuous flow techniques to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE is unique due to its specific substitution pattern and the presence of a carbothioamide group. This gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

3a,8b-dimethyl-N-phenyl-2,4-dihydro-1H-pyrrolo[2,3-b]indole-3-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3S/c1-18-12-13-22(17(23)20-14-8-4-3-5-9-14)19(18,2)21-16-11-7-6-10-15(16)18/h3-11,21H,12-13H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFHJFBQUTBJMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCN(C1(NC3=CC=CC=C23)C)C(=S)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE
Reactant of Route 3
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE
Reactant of Route 4
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE
Reactant of Route 5
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE
Reactant of Route 6
3A,8A-DIMETHYL-N~1~-PHENYL-3,3A,8,8A-TETRAHYDROPYRROLO[2,3-B]INDOLE-1(2H)-CARBOTHIOAMIDE

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